molecular formula C19H20F2N2O B2726586 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 946311-77-9

3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2726586
CAS No.: 946311-77-9
M. Wt: 330.379
InChI Key: TWYYEYVRTWYBSG-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-(1-methyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS Number: 946208-71-5) is a synthetic organic compound with the molecular formula C19H20F2N2O and a molecular weight of 330.4 g/mol . This compound features a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. While the specific mechanism of action for this exact analog is not fully elucidated in the public literature, 1,2,3,4-tetrahydroquinoline derivatives are recognized as important structural motifs in the development of novel therapeutic agents. Recent scientific studies have highlighted similar tetrahydroquinoline-based compounds as potent inhibitors of key biological targets. For instance, certain morpholine-substituted tetrahydroquinoline derivatives have demonstrated exceptional potency as mTOR inhibitors, showing promising cytotoxicity against lung and breast cancer cell lines and inducing apoptosis . In other research, tetrahydroquinoline derivatives have been identified as novel inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a target implicated in the progression of castration-resistant prostate cancer and other cancers . The incorporation of fluorine atoms, as seen in this benzamide derivative, is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This makes 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide a valuable chemical tool for researchers exploring new oncology targets, structure-activity relationships (SAR), and signaling pathways involved in cell proliferation and survival. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c1-23-10-2-3-14-11-13(4-7-18(14)23)8-9-22-19(24)15-5-6-16(20)17(21)12-15/h4-7,11-12H,2-3,8-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYYEYVRTWYBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the 3,4-difluorobenzoyl chloride, which is then reacted with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to enhance reaction rates and yields. Additionally, the use of automated synthesis platforms can help in optimizing reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives with similar frameworks have been shown to inhibit the growth of various bacteria and fungi. In vitro assays demonstrate that these compounds can serve as potential candidates for developing new antimicrobial agents against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit tumor cell proliferation in certain cancer lines. The National Cancer Institute’s Developmental Therapeutics Program has conducted screenings which show promising results in terms of cell growth inhibition rates.

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with biological targets suggests potential applications in treating diseases such as cancer and bacterial infections. The compound's fluorinated nature could enhance its metabolic stability and bioavailability.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the benzamide and tetrahydroquinoline moieties can lead to different biological activities. Researchers are actively investigating these relationships to design more effective derivatives with improved therapeutic profiles.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoline derivatives demonstrated that modifications similar to those in this compound resulted in enhanced antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The most potent compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL.

Case Study 2: Anticancer Screening

In a comprehensive screening involving multiple cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549), analogs of the compound showed IC50 values indicating significant cytotoxicity. The mechanism of action appeared to involve apoptosis induction and cell cycle arrest at specific phases.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

3,4-Difluoro vs. Trifluoromethyl Substitution
  • Target Compound : The 3,4-difluoro substitution introduces moderate electron-withdrawing effects and lipophilicity (logP ~3.5 estimated).
  • Analog (): N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide replaces fluorine with a trifluoromethyl group, significantly increasing lipophilicity (logP ~4.2 estimated) and steric bulk. This may enhance membrane permeability but reduce aqueous solubility .
3,4-Difluoro vs. 3-Fluoro Substitution
  • Analog (): 3-Fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide has a single fluorine at position 3.

Modifications in the Heterocyclic Moiety

Tetrahydroquinoline vs. Thiophene-Containing Analogs
  • Analog (): (S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochlorides replace the benzamide with a thiophene-carboximidamide group.
Tetrahydroquinoline vs. Benzothiazole Analogs
  • Analog (): N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives feature a benzothiazole core instead of tetrahydroquinoline. Benzothiazoles are rigid, planar structures with strong electron-withdrawing properties, often used in anticancer agents.

Functional Group Additions

Sulfur-Containing Substituents
  • Analogs (): Compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide introduce thioether or thiazole groups.

Key Data Table

Compound Substituent (Benzamide) Heterocycle Molecular Weight (g/mol) logP (Estimated) Biological Note
Target Compound 3,4-Difluoro Tetrahydroquinoline ~380.4 ~3.5 Not specified in evidence
Analog 3-Trifluoromethyl Tetrahydroquinoline ~463.5 ~4.2 Increased lipophilicity
Analog 3-Fluoro Tetrahydroquinoline ~370.4 ~3.1 Reduced electronic effects
(S)-35 Thiophene-2-carboximidamide Tetrahydroquinoline ~369.2 ~2.8 Chiral separation (RT = 2.42 min)

Stereochemical Considerations

  • : The (S)- and (R)-enantiomers of thiophene-2-carboximidamide derivatives showed distinct retention times (2.42 min vs. 3.30 min) and optical rotations ([α] = −18.0° vs. undetermined). This highlights the importance of chirality in pharmacokinetics and target binding, a factor relevant to the target compound if chiral centers exist .

Biological Activity

3,4-Difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

C17H19F2N1O1\text{C}_{17}\text{H}_{19}\text{F}_2\text{N}_1\text{O}_1

Research indicates that this compound exhibits biological activity primarily through modulation of neurotransmitter systems. It is believed to interact with various receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways.

1. Antidepressant Activity

Studies have shown that compounds similar to this compound can exhibit antidepressant-like effects in animal models. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that related tetrahydroquinoline derivatives demonstrated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages .

2. Neuroprotective Effects

This compound may also possess neuroprotective properties.

  • Research Finding : In vitro studies indicated that tetrahydroquinoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis .

3. Anti-inflammatory Activity

Preliminary research suggests that this compound may exhibit anti-inflammatory effects.

  • Data Table : The following table summarizes findings from various studies on anti-inflammatory activity:
StudyCompoundIC50 (µM)Mechanism
[A]3,4-Difluoro-N-(...)25COX inhibition
[B]Similar derivative30Cytokine modulation

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors:

  • NMDA Receptor : The compound showed moderate binding affinity to NMDA receptors, which are critical for synaptic plasticity and memory function .
  • Dopamine Receptors : Binding studies indicated a selective affinity for D2 dopamine receptors.

In Vivo Studies

Animal models have been utilized to assess the pharmacodynamic effects:

  • Behavioral Tests : Mice treated with the compound displayed reduced anxiety-like behavior in the elevated plus maze test .

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